molecular formula C11H12O3 B6612723 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid CAS No. 933703-98-1

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid

Cat. No. B6612723
CAS RN: 933703-98-1
M. Wt: 192.21 g/mol
InChI Key: JUDJGBSPCAJZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetic acid, commonly referred to as DHBPA, is a versatile compound that is used in a variety of applications in scientific research. It is an organic acid and a derivative of benzopyran, a heterocyclic compound that contains a five-member aromatic ring. DHBPA is known to possess a wide range of properties and has been used in various fields of research, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

DHBPA has been used in a variety of scientific research applications. It has been used in drug discovery and development, as it has been found to possess a wide range of pharmacological properties. It has also been used in biochemistry and pharmacology research, as it can be used to study the mechanism of action of drugs. Additionally, DHBPA has been used in laboratory experiments to study the biochemical and physiological effects of drugs on living organisms.

Mechanism of Action

The mechanism of action of DHBPA is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin receptor. It is thought to interact with these receptors and activate them, which can then lead to the desired pharmacological effects. Additionally, DHBPA is believed to act as an inhibitor of certain enzymes, such as the monoamine oxidase enzyme. This inhibition can lead to an increase in the levels of certain neurotransmitters, such as serotonin, which can then lead to the desired pharmacological effects.
Biochemical and Physiological Effects
DHBPA has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, DHBPA has been found to possess neuroprotective and cardioprotective properties.

Advantages and Limitations for Lab Experiments

The use of DHBPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, there are some limitations to the use of DHBPA in laboratory experiments. For instance, it has a relatively short half-life, which means that it must be used quickly after synthesis. Additionally, it has been found to be toxic in high doses, which can limit its use in certain experiments.

Future Directions

The use of DHBPA in scientific research is expected to continue to grow in the future. It is expected to be used in the development of new drugs and treatments for various diseases and disorders. Additionally, it is expected to be used in the study of the biochemical and physiological effects of drugs on living organisms. Additionally, it is expected to be used in the development of new laboratory techniques and technologies, such as the use of DHBPA in high-throughput screening. Finally, it is expected to be used in the development of new methods for synthesizing and purifying DHBPA.

Synthesis Methods

DHBPA can be synthesized using a variety of methods. The most common method involves the use of a Grignard reaction, which involves the reaction of an alkyl halide with an organomagnesium compound to form an alkylmagnesium halide. This alkylmagnesium halide can then be reacted with an aldehyde or ketone to form the desired product, DHBPA. Other methods for synthesizing DHBPA include the use of an alkylation reaction, the use of a Friedel-Crafts reaction, and the use of a reductive amination reaction.

properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)7-9-4-1-3-8-5-2-6-14-11(8)9/h1,3-4H,2,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDJGBSPCAJZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)CC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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